Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Description
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate (CAS: 72229-08-4) is a bicyclic ether-ester compound with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . Its structure comprises a strained bicyclo[4.1.0]heptane core, where one oxygen atom is embedded in the bridge (2-oxa), and an ethyl ester group is positioned at the 7-carboxylate position.
Properties
IUPAC Name |
ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGCGVIXDXFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1OCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517051 | |
| Record name | Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-08-4 | |
| Record name | Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves Fischer esterification of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid with ethanol under acid catalysis. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.
Key Conditions
- Catalyst : Sulfuric acid (0.1–0.5 equiv)
- Solvent : Excess ethanol (neat conditions)
- Temperature : Reflux (78–80°C)
- Reaction Time : 4–12 hours
The reaction achieves equilibrium, necessitating excess ethanol or molecular sieves to drive completion. The product is typically isolated via distillation or recrystallization, yielding a colorless to pale yellow liquid with a boiling point of ~195°C.
Structural Confirmation
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 4.15 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.85–3.70 (m, 2H, oxabicyclic O-CH₂), 2.45–1.95 (m, 4H, cyclopropane and bridgehead protons), 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃).
- ¹³C NMR : 170.2 ppm (ester carbonyl), 65.1 ppm (oxabicyclic ether oxygen), 14.3 ppm (ethyl CH₃).
Challenges
The limited commercial availability of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid necessitates its prior synthesis, often via cyclopropanation of cyclohexene derivatives or oxidation of corresponding alcohols.
Acid-Catalyzed Cyclization of cis-Epoxycyclohexanol Derivatives
Methodology Inspired by Bicyclo[2.2.1] Systems
A patent describing the synthesis of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes provides a template for adapting cyclization strategies to the [4.1.0] system. Treating cis-epoxycyclohexanol derivatives with strong acids (pKₐ ≤ 1) induces ring-opening and subsequent cyclization to form the bicyclic core.
Optimized Protocol
- Substrate : cis-Epoxycyclohexanol with an ester moiety at C7.
- Acid Catalyst : p-Toluenesulfonic acid (0.02–0.04 equiv)
- Solvent : Toluene or chlorinated hydrocarbons
- Temperature : 10–30°C
- Yield : 70–90% (extrapolated from analogous reactions).
Mechanistic Insights
- Step 1 : Acid protonates the epoxide oxygen, inducing ring-opening to form a carbocation.
- Step 2 : Intramolecular nucleophilic attack by the hydroxyl oxygen forms the oxabicyclic structure.
- Step 3 : Esterification with ethanol occurs in situ or in a subsequent step.
Comparative Analysis
While this method efficiently constructs the bicyclic framework, stereochemical control at the cyclopropane bridgehead remains challenging. The exo configuration is favored due to reduced steric strain during cyclization.
Diels-Alder Cycloaddition and Post-Modification
Cycloaddition Strategy
The Diels-Alder reaction between furan and maleic anhydride exemplifies a route to oxabicyclic systems. For the target compound, modified dienophiles or dienes could generate a [4.1.0] scaffold.
Hypothetical Pathway
- Dienophile : Ethyl propiolate (HC≡C-COOEt)
- Diene : 1,3-Cyclohexadiene
- Conditions : Microwave-assisted heating (100–120°C, 30 min)
- Outcome : [4+2] cycloaddition forms a bicyclic intermediate, followed by hydrogenation to saturate the cyclopropane ring.
Limitations
- Regioselectivity and stereochemical outcomes require rigorous optimization.
- Post-cycloaddition modifications (e.g., oxidation, esterification) add synthetic steps.
Critical Comparison of Synthetic Routes
| Method | Yield | Complexity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Direct Esterification | Moderate | Low | N/A | High |
| Acid-Catalyzed Cyclization | High | Moderate | Partial | Moderate |
| Diels-Alder Approach | Low | High | Poor | Low |
Chemical Reactions Analysis
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized derivatives.
Scientific Research Applications
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate and Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate are related bicyclic compounds with applications in chemistry, biology, medicine, and industry [1, 3]. The primary distinction lies in the presence of a keto group on the second carbon in Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, which is absent in this compound [1, 3].
Scientific Research Applications
Chemistry
- Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate serves as a building block in synthesizing complex organic molecules. It is also valuable in studying reaction mechanisms and catalysis.
- Similarly, related compounds like 7-oxanorbornanes undergo transformations such as thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, expanding their utility in chemical synthesis.
Biology
- Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate's unique structure makes it useful for studying enzyme interactions and metabolic pathways. It interacts with enzymes like hydrolases and oxidoreductases, which facilitate its conversion into different metabolites.
- These compounds can modulate cell signaling pathways, gene expression, and cellular metabolism by influencing key signaling molecules like kinases and phosphatases and interacting with transcription factors.
Medicine
- Derivatives of Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate may lead to new pharmaceuticals with unique modes of action. Compounds with similar bicyclic structures have shown anticancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Specifically, the resolution of 7-oxabicyclo[4.1.0]heptane derivatives is crucial in producing high-purity edoxaban intermediates, which is essential for creating pharmaceutical compounds .
Industry
- Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate can be employed in the production of specialty chemicals and materials with specific properties.
- Compounds with bicyclic structures, similar to Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, have demonstrated anticancer properties. They can inhibit cell cycle progression and induce programmed cell death pathways in cancer cells.
- One study showed that certain derivatives of bicyclic compounds exhibited potent activity against prostate cancer cells (PC-3). The biological activity is attributed to the compound's ability to interact with specific biological targets within the cell.
Mechanism of Action
The mechanism of action of ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use as an enzyme inhibitor and its potential therapeutic applications .
Comparison with Similar Compounds
Key Properties:
- Physical Data: Limited experimental data are available, but predicted collision cross-sections (CCS) for adducts include 138.8 Ų for [M+H]⁺ and 146.5 Ų for [M-H]⁻ .
- Synthesis : The compound is synthesized via cyclopropanation reactions, often involving ethyl diazoacetate and cycloalkenes under copper catalysis, as seen in analogous bicyclo[4.1.0]heptane systems .
Structural and Geometric Comparisons
Table 1: Geometric and Structural Parameters of Bicyclic Compounds
- Key Observations: The 2-oxabicyclo[2.2.2]octane system exhibits geometric similarity to para-substituted phenyl rings (e.g., in Imatinib), with shorter r (0.3 Å) and d (0.3 Å) compared to phenyl .
Bioactivity and Pharmacological Potential
- This compound Derivatives: Methyl 5-ethyl-3-oxo-7-phenyl analogs exhibit antimicrobial and anticancer activity, with HRMS and IR data confirming structural integrity . Functionalization at the 5-position (e.g., hydroxyethyl or amino-propyl groups) enhances target specificity, as seen in compound 426b (C₂₃H₃₁NO₆), which shows promise in enzyme inhibition .
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters :
- Derivatives like 2-ethylhexyl esters are used in industrial resins but require careful handling due to reactivity with acids, bases, and amines .
Biological Activity
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention in biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic framework with an ester functional group, which is crucial for its biochemical interactions. The compound's structure allows it to engage in various chemical reactions, making it a valuable subject for research in medicinal chemistry and biochemistry.
Target of Action
The primary biological activity of this compound is as a protein phosphatase inhibitor . It has been shown to inhibit calcineurin, an enzyme that plays a significant role in T-cell activation and immune response regulation.
Mode of Action
The inhibition of protein phosphatases by this compound alters cellular signaling pathways, leading to changes in gene expression and metabolic processes. Specifically, the inhibition of calcineurin can result in reduced T-cell activation, which is vital for the immune system's response to pathogens.
Biochemical Pathways
This compound interacts with various biochemical pathways, influencing cellular functions such as:
- Cell Signaling : Alters pathways involved in immune response.
- Gene Expression : Modulates transcription factors related to immune regulation.
- Metabolism : Impacts metabolic pathways through enzyme inhibition.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits calcineurin activity, leading to significant changes in T-cell function. For example, one study reported a reduction in IL-2 production by T-cells upon treatment with this compound, indicating its potential use in immunosuppressive therapies.
Case Studies
A notable case study evaluated the effects of this compound on autoimmune diseases where T-cell activation plays a crucial role. The results indicated that administration of this compound led to decreased disease severity in animal models of autoimmune conditions, suggesting its therapeutic potential.
Applications in Medicine
The unique properties of this compound position it as a candidate for developing new therapeutic agents aimed at modulating immune responses:
| Application Area | Potential Uses |
|---|---|
| Immunology | Treatment of autoimmune diseases |
| Transplantation | Immunosuppressive therapy for organ transplants |
| Cancer Therapy | Modulation of immune responses in cancer treatment |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate?
The compound is commonly synthesized via cyclopropanation reactions. A key method involves the reaction of ethyl diazoacetate with cycloalkenes (e.g., cyclohexene) in the presence of a copper catalyst. This generates the bicyclic structure through carbene insertion, as detailed in studies using cyclohexane as a solvent and copper bronze as a catalyst . The reaction typically proceeds under reflux, with product isolation via distillation and purification using column chromatography.
Q. How is the compound characterized structurally?
Structural characterization relies on spectroscopic techniques:
- IR spectroscopy : Detects carbonyl stretches (e.g., 1760–1700 cm⁻¹ for ester groups) and C=C bonds .
- ¹H NMR : Key signals include triplet peaks for ethyl ester methyl groups (δ ~1.24 ppm) and olefinic protons (δ 5.3–5.9 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 324 for derivatives) and fragmentation patterns confirm the bicyclic framework .
Q. What factors influence the stability of this compound under experimental conditions?
Stability is affected by:
- Ring strain : The bicyclo[4.1.0] system exhibits moderate strain, influencing reactivity in electrolysis or acid-catalyzed rearrangements .
- Solvent choice : Non-polar solvents (e.g., cyclohexane) minimize side reactions during synthesis .
- Temperature : Higher temperatures (>100°C) may trigger decomposition or retro-cyclopropanation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?
Multi-step syntheses require precise control:
- Catalyst tuning : Copper bronze enhances carbene transfer efficiency, but alternative catalysts (e.g., Rh(II)) may reduce byproducts .
- Temperature gradients : Stepwise heating (e.g., 10°C → 60°C) improves regioselectivity in diastereomeric mixtures .
- Additives : Boron trifluoride etherate promotes acetolysis, achieving 95% yield in acetonitrile .
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cu bronze, cyclohexane, reflux | 70–80% | |
| 2 | BF₃·Et₂O, 0°C → 20°C | 95% |
Q. How do stereochemical outcomes vary in cyclopropanation reactions?
Stereochemistry is influenced by:
- Substrate geometry : Exo-selectivity dominates in bicyclo[4.1.0] systems due to steric hindrance .
- Chiral auxiliaries : O-Acetyl or O-methyl groups in dienol ethers bias product ratios (e.g., 3.5:1 for 6a:7a in NMR analysis) . Advanced methods like NOE spectroscopy or X-ray crystallography are recommended to resolve ambiguities in spiro vs. bicyclic products .
Q. What computational tools aid in predicting reactivity and regioselectivity?
Density Functional Theory (DFT) calculations model:
- Transition states : To predict carbene insertion pathways .
- Strain energy : Correlates with electrolysis feasibility (e.g., bicyclo[5.1.0] vs. bicyclo[4.1.0] systems) . Software like Gaussian or ORCA provides insights into orbital interactions and thermodynamic stability.
Q. How can contradictory biological activity data be resolved?
Despite low antiviral activity in initial assays (e.g., 32% apoptosis induction at 500 µM) , researchers should:
- Modify functional groups : Introduce polar substituents (e.g., hydroxyl, amino) to enhance solubility and target binding .
- Use isotopic labeling : Track metabolic pathways in cell-based studies .
- Assess enantiomer-specific effects : Chiral HPLC separates isomers for individual bioactivity profiling .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
